Olodanrigan - 1316755-16-4

Olodanrigan

Catalog Number: EVT-253238
CAS Number: 1316755-16-4
Molecular Formula: C32H29NO5
Molecular Weight: 507.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Olodanrigan, also known as EMA401, is a selective antagonist of the angiotensin II type 2 receptor (AT2R) [, , , ]. It is a synthetic, small molecule compound [] currently in Phase IIb clinical development as a novel analgesic for the relief of chronic pain []. The chemical name for Olodanrigan is sodium (3S)-5-(benzyloxy)-2-(diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate [].

(3S)-5-(Benzyloxy)-2-(diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Relevance: This compound is the direct precursor to Olodanrigan and exhibits the same core structure and stereochemistry. The only difference is the presence of a sodium ion in Olodanrigan, making it a salt for better solubility and pharmaceutical properties. []

5-(Benzyloxy)-2-(2,2-diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Relevance: This compound is important because it highlights the significance of stereochemistry in Olodanrigan's biological activity. Only the S-enantiomer (Olodanrigan) exhibits the desired antagonistic activity towards the Angiotensin II type 2 receptor (AT2R). [, ]

Acylglucuronide metabolite of EMA401

  • Compound Description: This metabolite is formed by the direct conjugation of glucuronic acid to EMA401 in the liver. It is a major metabolite of Olodanrigan, accounting for approximately 40% of the administered dose. []
  • Relevance: This metabolite is crucial for understanding Olodanrigan's metabolism and elimination pathway. It demonstrates the significant role of hepatic metabolism and biliary excretion in the drug's disposition. Furthermore, this metabolite is hydrolyzed back to the active parent drug by intestinal flora, contributing to Olodanrigan's overall efficacy. []
  • Compound Description: These metabolites are formed through various metabolic transformations of Olodanrigan, including dealkylation and hydroxylation reactions. []
  • Relevance: While not as abundant as the acylglucuronide metabolite, these metabolites provide further insight into the diverse metabolic pathways involved in Olodanrigan's breakdown. Understanding these pathways is vital for assessing potential drug interactions and individual variability in response to the drug. []

LX9211

  • Compound Description: LX9211 is another Angiotensin II type 2 receptor (AT2R) antagonist. []
  • Relevance: This compound shares a similar structure and mechanism of action with Olodanrigan, both targeting the AT2R receptor for potential therapeutic benefits in pain management. The synthesis of LX9211 utilizes a key intermediate also employed in Olodanrigan's synthesis, demonstrating a shared chemical space and potential for overlapping pharmacological properties. []

Non-natural Phenylalanine Derivative

  • Compound Description: This derivative is synthesized using an engineered phenylalanine ammonia lyase (PAL) enzyme. []
  • Relevance: While the specific structure of this derivative is not provided, the paper describes its role as a key intermediate in an alternative synthetic route for Olodanrigan. This highlights the exploration of diverse synthetic approaches to optimize the production of Olodanrigan. []

Crisugabalin, Mirogabalin, and Pregabalin

  • Compound Description: These compounds are drugs that inhibit the α2δ subunit of voltage-gated calcium channels (VGCCs). They are used for treating conditions like neuropathic pain and fibromyalgia. []
  • Relevance: While structurally unrelated to Olodanrigan, these compounds are relevant as they represent established therapies for chronic pain, a key therapeutic area where Olodanrigan shows promise as a novel analgesic. Comparing their efficacy and safety profiles with Olodanrigan is crucial for understanding its potential advantages and positioning in pain management. []
Source and Classification

Olodanrigan is classified as an investigational drug and belongs to the category of small molecules. Its chemical structure can be represented by the formula C32H29NO5C_{32}H_{29}NO_{5} with a molecular weight of approximately 507.586 g/mol . The compound has been synthesized through advanced organic chemistry techniques and is primarily developed by Novartis .

Synthesis Analysis

Methods and Technical Details

The synthesis of Olodanrigan involves several intricate steps. One notable method includes the Knoevenagel–Doebner condensation, which facilitates the formation of carbon-carbon bonds essential for constructing the compound's framework. Additionally, asymmetric phase-transfer alkylation has been employed to achieve high enantioselectivity in synthesizing intermediates, demonstrating efficiency in producing large-scale quantities suitable for clinical trials .

Key steps in the synthesis process include:

  • Formation of key intermediates through carefully controlled reactions.
  • Optimization processes that enhance yield and purity, ensuring that the final product meets the necessary pharmacological standards .
Molecular Structure Analysis

Structure and Data

The molecular structure of Olodanrigan features multiple rings and functional groups that contribute to its biological activity. The compound's detailed structure can be depicted using various chemical representation formats, including SMILES and InChI identifiers.

Key Structural Features:

  • Functional Groups: Includes hydroxyl groups and carbonyls which are critical for receptor binding.
  • Ring System: Contains a complex arrangement of aromatic rings that enhance its pharmacological properties .
Chemical Reactions Analysis

Reactions and Technical Details

Olodanrigan undergoes several chemical reactions during its synthesis and potential metabolic pathways. Key reactions include:

  • Knoevenagel Condensation: Facilitates the formation of α,β-unsaturated carbonyl compounds.
  • Phase-transfer Catalysis: Enhances reaction rates and selectivity during alkylation processes.

These reactions are pivotal in forming the desired molecular architecture while maintaining high enantioselectivity, which is crucial for its efficacy as a therapeutic agent .

Mechanism of Action

Process and Data

Olodanrigan exerts its analgesic effects primarily through antagonism at the Angiotensin Type 2 Receptor. This receptor plays a significant role in modulating pain pathways. By blocking AT2R, Olodanrigan may reduce pain signaling and improve outcomes for patients suffering from neuropathic pain.

Mechanistic Insights:

  • Receptor Interaction: Olodanrigan binds to AT2R, inhibiting its activation by endogenous ligands such as angiotensin II.
  • Biological Effects: This antagonism may lead to decreased neuronal excitability and reduced inflammatory responses associated with neuropathic pain .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of Olodanrigan are essential for understanding its behavior in biological systems:

PropertyValue
Average Molecular Weight507.586 g/mol
Chemical FormulaC32H29NO5C_{32}H_{29}NO_{5}
Water Solubility0.000567 mg/mL
LogP (octanol-water partition)5.12
pKa (strongest acidic)3.7
Polar Surface Area76.07 Ų
Rotatable Bonds8

These properties indicate that Olodanrigan has low water solubility but significant lipophilicity, which may influence its absorption and distribution within biological systems .

Applications

Scientific Uses

Olodanrigan is primarily being investigated for its potential applications in treating neuropathic pain conditions such as:

  • Diabetic Neuropathy: Clinical trials are assessing its safety and efficacy in alleviating symptoms associated with this condition.
  • Peripheral Neuropathic Pain: Its role as an AT2R antagonist positions it as a promising candidate for managing various forms of chronic pain.

The ongoing research aims to establish Olodanrigan's effectiveness compared to existing pain management therapies, potentially leading to new treatment paradigms in pain management .

Introduction to Olodanrigan: Discovery and Rationale

Historical Context of AT2R Antagonists in Drug Discovery

The development of angiotensin II receptor antagonists originated in the late 20th century with efforts to dissect the renin-angiotensin system (RAS). Initial research by Warner-Lambert Co. (later Pfizer) identified two distinct G protein-coupled receptor subtypes: angiotensin II type 1 (AT1R), responsible for vasoconstriction and blood pressure regulation, and angiotensin II type 2 (AT2R), then considered an enigmatic "orphan" receptor with predominant fetal expression [1] [8]. Early AT2R ligands included peptide-based compounds like CGP 42112A, but the breakthrough came with PD123319 (developed in the 1990s), a selective non-peptide antagonist featuring a 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine core [1]. This scaffold served as the foundation for structural optimization, leading to the discovery of the tetrahydroisoquinoline (THIQ) chemotype. Key structure-activity relationship (SAR) insights revealed that optimal AT2R affinity required:

  • A free carboxylic acid at the 3-position
  • Hydrophobic amides (e.g., diphenylacetyl) at the 2-position
  • Electron-donating groups in the benzyloxy moiety [1]

Table 1: Evolution of AT2R Antagonist Scaffolds

CompoundCore StructureKey FeaturesSelectivity (AT2R/AT1R)
PD123319Tetrahydroimidazo[4,5-c]pyridineLow oral bioavailability~100-fold
EMA400 (Racemate)Tetrahydroisoquinoline (THIQ)Diphenylacetyl group; free carboxylic acid>1,000-fold
Olodanrigan (EMA401)(S)-enantiomer of THIQStereospecific binding; optimized lipophilicity>10,000-fold

This chemical evolution addressed pharmacological limitations of earlier compounds, particularly poor metabolic stability and insufficient receptor selectivity. The THIQ series, including the racemic precursor EMA400, demonstrated superior binding affinity (IC₅₀ = 0.6–39.5 nM) and oral bioavailability (33% in rats) [1] [6] [9].

Rationale for Targeting AT2R in Neuropathic Pain

The therapeutic focus on AT2R emerged from observations of its pathological upregulation in adult tissues following nerve injury, inflammation, or ischemia. Unlike AT1R, which is constitutively expressed in cardiovascular tissues, AT2R is sparsely distributed in healthy adult nerves but markedly induced in:

  • Dorsal root ganglion (DRG) neurons after peripheral nerve damage
  • Sensory nerve fibers in skin, bowel, and urinary bladder during neuropathic states
  • Macrophages infiltrating injury sites [1] [7]

Mechanistically, AT2R activation by angiotensin II (AngII) triggers pro-nociceptive signaling cascades:

  • p38 and p42/p44 MAPK phosphorylation in DRG neurons, enhancing neuronal hyperexcitability
  • TRPV1 sensitization and potentiation of capsaicin responses, lowering pain thresholds
  • Reactive oxygen species (ROS) generation in macrophages, stimulating TRPA1 channels on nociceptors
  • Neurite outgrowth and sprouting, contributing to aberrant synaptic connectivity [3] [6] [7]

Table 2: AT2R vs. AT1R in Pain Pathways

ParameterAT2RAT1R
Expression in injuryUpregulated in DRG neuronsUnchanged or downregulated
Primary signalingp38/MAPK activation; SHP-1 phosphataseGq-mediated Ca²⁺ influx
Neuronal effectsHyperexcitability; sproutingVasoconstriction; aldosterone release
Pain modulationPro-nociceptiveMinimal direct role

Preclinical validation came from rodent models where AT2R knockout mice exhibited reduced neuropathic pain behaviors, and AT2R antagonists reversed mechanical allodynia in chronic constriction injury (CCI), diabetic neuropathy, and chemotherapy-induced pain [6] [9]. This positioned AT2R as a compelling target for peripherally restricted analgesics lacking opioid side effects.

Olodanrigan’s Emergence as a Selective AT2R Antagonist

Olodanrigan (originally designated EMA401) emerged as the optimized (S)-enantiomer of the racemic compound EMA400, developed through stereochemical refinement at Spinifex Pharmaceuticals. Its discovery involved:

  • Chiral resolution of EMA400 using (S)-α-methylbenzylamine or (1S,2S)-(+)-thiomicamine to isolate the pharmacologically active (S)-isoquinoline-3-carboxylic acid derivative [1]
  • Asymmetric synthesis via Rh(I)-catalyzed hydrogenation of dehydrophenylalanine intermediates (99.5% enantiomeric excess) [1]
  • Structural optimization retaining the critical 3-carboxylic acid and 2-diphenylacetyl groups while ensuring peripheral restriction (inability to cross the blood-brain barrier) [3] [8]

Pharmacologically, olodanrigan exhibits:

  • High AT2R affinity: IC₅₀ = 0.6–39.5 nM, with >10,000-fold selectivity over AT1R [6] [9]
  • Functional antagonism: Inhibition of AngII-induced MAPK activation in DRG neurons at 10–100 nM concentrations [3] [9]
  • Peripheral restriction: No central nervous system penetration, minimizing off-target effects [8]

The transition to clinical development followed pivotal proof-of-concept studies:

  • Phase IIa trial (2014): Demonstrated significant pain reduction in postherpetic neuralgia patients (6.9% improvement over placebo on a 10-point scale) after 28 days of oral administration [4] [8]
  • Preclinical efficacy: Dose-dependent reversal of mechanical allodynia in rat CCI models at 10 mg/kg orally, correlating with inhibition of neuronal sprouting and p38 phosphorylation [3] [6]

Novartis acquired global rights in 2015, advancing olodanrigan into Phase IIb trials (EMPHENE study) for postherpetic neuralgia. Although discontinued in 2019 due to preclinical toxicity concerns (unrelated to AT2R pharmacology), olodanrigan validated AT2R antagonism as a clinical analgesic strategy, inspiring next-generation compounds like Confo Therapeutics' CFTX-1554 [7] [10].

Table 3: Olodanrigan Compound Synonyms and Identifiers

Chemical DesignationIdentifier/Synonym
IUPAC Name(3S)-2-(2,2-Diphenylacetyl)-6-methoxy-5-(phenylmethoxy)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
CAS Registry Number1316755-16-4
ChEMBL IDCHEMBL3186607
Other SynonymsEMA401; PD-126055; (S)-EMA400; Olodanrigan (INN)
Molecular FormulaC₃₂H₂₉NO₅
Molecular Weight507.58 g/mol

Properties

CAS Number

1316755-16-4

Product Name

Olodanrigan

IUPAC Name

(3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Molecular Formula

C32H29NO5

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)/t27-/m0/s1

InChI Key

GHBCIXGRCZIPNQ-MHZLTWQESA-N

SMILES

COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5

Synonyms

EMA400
EMA401

Canonical SMILES

COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5

Isomeric SMILES

COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.